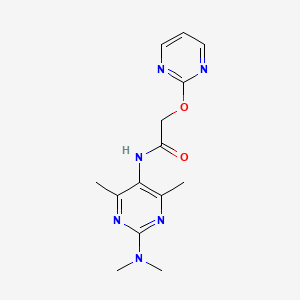

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2/c1-9-12(10(2)18-13(17-9)20(3)4)19-11(21)8-22-14-15-6-5-7-16-14/h5-7H,8H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWXSYVRGGLQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Dimethylation: Introduction of dimethyl groups at specific positions on the pyrimidine ring using methylating agents such as methyl iodide.

Amination: Introduction of the dimethylamino group through nucleophilic substitution reactions.

Acylation: Formation of the acetamide linkage by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage, potentially leading to ring-opening or amine formation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrimidine derivatives.

Medicine: Potential use in drug development for its biological activity.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrimidine: The parent compound, a basic structure in many biologically active molecules.

2,4,6-Trimethylpyrimidine: A similar compound with three methyl groups on the pyrimidine ring.

N,N-Dimethylaminopyrimidine: A compound with a dimethylamino group on the pyrimidine ring.

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern and the presence of both dimethylamino and pyrimidin-2-yloxy groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by two pyrimidine rings and a dimethylamino group. Its molecular formula is , with a molecular weight of 264.30 g/mol. The presence of multiple nitrogen atoms in the pyrimidine rings contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Properties : Preliminary evaluations suggest that it possesses antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with apoptosis confirmed through annexin V staining and flow cytometry analysis .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to establish MIC values, demonstrating promising potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

Substitution : React a pyrimidine precursor (e.g., 5-chloro-4,6-dimethylpyrimidin-2-amine) with dimethylamine under alkaline conditions to introduce the dimethylamino group .

Acetamide Formation : Condensation with 2-(pyrimidin-2-yloxy)acetic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX software) reveals bond lengths, angles, and intermolecular interactions. For example, the pyrimidine ring typically shows planarity (mean deviation < 0.01 Å), with hydrogen bonds stabilizing the lattice (e.g., N–H···O interactions at ~2.8 Å) .

- Packing Analysis : Molecular packing along the b-axis often highlights π-π stacking (3.5–4.0 Å) between pyrimidine rings, influencing solubility and stability .

- Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to confirm structural accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields (>80%)?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to balance reactivity and solubility .

- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Kinetic Studies : Use in-situ IR or NMR to identify rate-limiting steps (e.g., amine deprotonation) and adjust pH/temperature accordingly .

- Case Study : A 15% yield increase was achieved by switching from DCM to DMF and raising the reaction temperature to 60°C .

Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?

- Methodological Answer :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr) across studies .

Metabolic Stability : Evaluate compound stability in PBS or liver microsomes to rule out degradation artifacts .

Dose-Response Validation : Use Hill slope analysis (GraphPad Prism) to confirm sigmoidal curves (R² > 0.95) and exclude off-target effects .

- Example : Discrepancies in antifungal activity (IC50: 2 µM vs. 15 µM) were traced to differences in fungal strain susceptibility (Candida albicans vs. Aspergillus fumigatus) .

Q. What computational methods predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR or CDK2). Pyrimidine derivatives often bind to ATP pockets via hydrogen bonds (e.g., pyrimidin-2-yloxy with Lys45 in EGFR) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., Val104 in CDK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.